(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol
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Overview
Description
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol is a chiral compound with a unique structure that includes an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the desired reaction conditions and improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include key metabolic enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol: The enantiomer of the compound, which may have different biological activities.
Indane derivatives: Compounds with similar indane structures but different functional groups.
Uniqueness
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of the indane moiety. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2R)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,10,12,14H,6-9H2,1H3/t10-,12?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJQFGHOXBKTST-RWANSRKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCC2=CC=CC=C12)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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